![molecular formula C16H14BrN3O4S B2874717 3-[(3-bromo-4-methoxyphenyl)sulfamoyl]-N-(cyanomethyl)benzamide CAS No. 1356760-66-1](/img/structure/B2874717.png)
3-[(3-bromo-4-methoxyphenyl)sulfamoyl]-N-(cyanomethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-bromo-4-methoxyphenyl)sulfamoyl]-N-(cyanomethyl)benzamide is a complex organic compound characterized by its bromo and methoxy functional groups, as well as a sulfamoyl and cyanomethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-bromo-4-methoxyphenyl)sulfamoyl]-N-(cyanomethyl)benzamide typically involves multiple steps, starting with the bromination of 4-methoxyaniline to produce 3-bromo-4-methoxyaniline
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and specific solvents would be optimized to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The bromo and methoxy groups can be oxidized under specific conditions.
Reduction: : The cyano group can be reduced to form an amine.
Substitution: : The bromo group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Nucleophiles such as sodium cyanide (NaCN) can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of primary amines.
Substitution: : Formation of various substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme inhibition or as a probe in biochemical assays. Its structural complexity allows it to interact with various biological targets.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound's ability to undergo various chemical reactions makes it a candidate for drug design and synthesis.
Industry
In the chemical industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique properties may also be exploited in material science for the development of new materials.
Mechanism of Action
The mechanism by which 3-[(3-bromo-4-methoxyphenyl)sulfamoyl]-N-(cyanomethyl)benzamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-[(3-bromo-4-methoxyphenyl)sulfamoyl]benzamide
N-(cyanomethyl)benzamide
3-bromo-4-methoxybenzamide
Uniqueness
3-[(3-bromo-4-methoxyphenyl)sulfamoyl]-N-(cyanomethyl)benzamide is unique due to the combination of its bromo, methoxy, sulfamoyl, and cyanomethyl groups
Properties
IUPAC Name |
3-[(3-bromo-4-methoxyphenyl)sulfamoyl]-N-(cyanomethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O4S/c1-24-15-6-5-12(10-14(15)17)20-25(22,23)13-4-2-3-11(9-13)16(21)19-8-7-18/h2-6,9-10,20H,8H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQIXCKMCDMTLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NCC#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,4-dimethoxyphenyl)-2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2874635.png)

![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2874638.png)
![6-methoxy-N-[(3-methoxyphenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2874640.png)
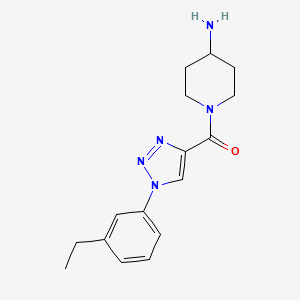
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2874642.png)
![5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2874645.png)
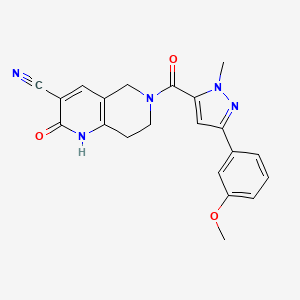
![N-[3-(trifluoromethyl)phenyl]-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2874649.png)
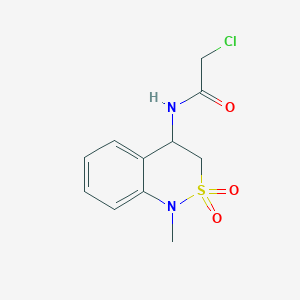
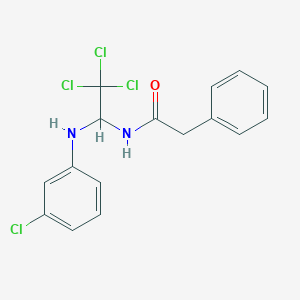
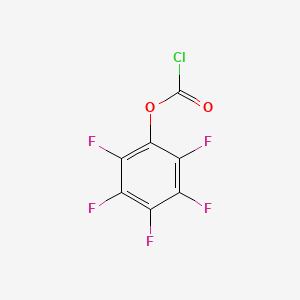
![N-(2,4-dimethylphenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B2874654.png)
![2-[(4-Chlorophenyl)sulfonyl]-3-(dimethylamino)acrylonitrile](/img/structure/B2874657.png)
